Home > Products > Screening Compounds P58735 > CYCLOPENTYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
CYCLOPENTYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE -

CYCLOPENTYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

Catalog Number: EVT-5174296
CAS Number:
Molecular Formula: C14H20N2O3S2
Molecular Weight: 328.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-7-cyano-2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine (BMS-214662)

Compound Description: BMS-214662 is a potent farnesyltransferase (FT) inhibitor with promising preclinical antitumor activity. [] It demonstrated significant efficacy in a mutated K-Ras bearing HCT-116 human colon tumor model and advanced into human clinical trials. []

Relevance: While possessing a more complex structure, BMS-214662 shares the core 2-thienylsulfonylpiperazine moiety with 1-(cyclopentylcarbonyl)-4-(2-thienylsulfonyl)piperazine. The presence of this specific structural feature links these compounds in terms of potential pharmacological activity. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

Compound Description: K-604 is a potent and selective acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with enhanced aqueous solubility. [] It exhibits 229-fold selectivity for human ACAT-1 over human ACAT-2. [] Due to its favorable pharmacological profile, K-604 has been identified as a clinical candidate for diseases involving ACAT-1 overexpression. []

Relevance: Although structurally distinct, K-604 and 1-(cyclopentylcarbonyl)-4-(2-thienylsulfonyl)piperazine belong to the same overarching class of piperazine derivatives. This shared scaffold suggests potential for similar modes of action and biological activity, despite differences in their substituents. []

5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazine-1-sulfonyl]-2-propoxyphenyl}-7-propyl-3,5-dihydropyrrolo[3,2-d]-pyrimidin-4-one (SK3530)

Compound Description: SK3530 is a novel PDE5 inhibitor that undergoes extensive metabolism in rats, primarily through hepatobiliary excretion. [] Its metabolic pathways include N-dealkylation, oxidation, N,N-deethylation, hydroxylation, and conjugation. []

Relevance: SK3530 and 1-(cyclopentylcarbonyl)-4-(2-thienylsulfonyl)piperazine share the piperazine-1-sulfonyl substructure, highlighting their common chemical lineage. [] This shared feature might indicate potential for overlapping biological targets or pharmacological effects.

1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

Compound Description: Sch-417690/Sch-D is a potent and selective CCR5 antagonist that acts as an HIV-1 entry inhibitor. [] Its development involved optimizing the benzylic substituent to enhance receptor selectivity and oral bioavailability. [] It has progressed to clinical trials. []

Relevance: Sch-417690/Sch-D and 1-(cyclopentylcarbonyl)-4-(2-thienylsulfonyl)piperazine both contain the piperazine ring system as a central structural component. [] This shared scaffold, even with different substituents, suggests that both compounds may exhibit similar binding properties or interact with related biological targets.

Properties

Product Name

CYCLOPENTYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

IUPAC Name

cyclopentyl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone

Molecular Formula

C14H20N2O3S2

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C14H20N2O3S2/c17-14(12-4-1-2-5-12)15-7-9-16(10-8-15)21(18,19)13-6-3-11-20-13/h3,6,11-12H,1-2,4-5,7-10H2

InChI Key

ABZDGPQWYYLMLX-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.